N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester
Overview
Description
N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester is an organic compound with a complex structure that includes both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester typically involves the reaction of ethyl malonate with N-methyl-2-aminoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over the reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: In industrial chemistry, it is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester involves its ability to participate in various chemical reactions due to its functional groups. The ester and amide groups can undergo hydrolysis, oxidation, and reduction, making this compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Ethyl malonate: A simpler ester that is often used in similar synthetic applications.
N-methyl-2-aminoethanol: A related amine that can be used to form similar amide compounds.
Malonic acid derivatives: Other derivatives of malonic acid that share similar reactivity and applications.
Uniqueness
N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester is unique due to its combination of ester and amide functional groups, which provide a wide range of reactivity and potential applications. This dual functionality makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)-methylamino]-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-4-16-10(14)6-7-12(3)9(13)8-11(15)17-5-2/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSRLPZDWIPHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)C(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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